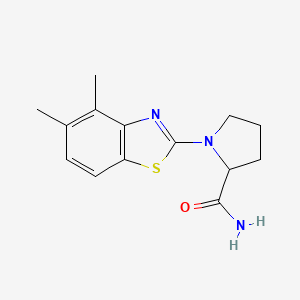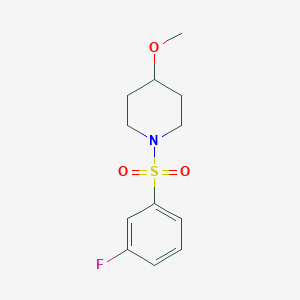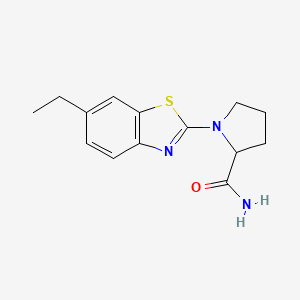
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are aromatic heterocyclic compounds, containing a benzene ring fused to a thiazole ring .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can also vary widely depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .科学的研究の応用
1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide has been extensively studied as a building block for the synthesis of various heterocyclic compounds with potential medicinal properties. It has been used to synthesize a variety of compounds with anti-inflammatory, antiviral, antifungal, and anticancer activities. In addition, it has been used to synthesize compounds with anti-diabetic, anti-obesity, and neuroprotective activities.
作用機序
Target of Action
The primary target of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The compound’s inhibitory action on DprE1 prevents the formation of arabinogalactan, thereby disrupting the integrity of the cell wall .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the mycobacterial cell and exert its inhibitory effect .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . By disrupting the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall, the compound causes the bacterium to lose its structural integrity and die .
実験室実験の利点と制限
1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide has several advantages and limitations when used in laboratory experiments. On the one hand, it is a versatile building block for the synthesis of a variety of heterocyclic compounds with potential medicinal properties. On the other hand, it is a relatively unstable compound and therefore must be handled with care. In addition, the synthesis of 1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide requires the use of hazardous reagents, such as Grignard reagents, and the reaction conditions must be carefully controlled in order to obtain the desired product.
将来の方向性
1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide has a wide range of potential applications in the fields of organic synthesis and medicinal chemistry. Future research should focus on identifying new compounds synthesized from 1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide with improved activity and specificity, as well as on developing more efficient and cost-effective synthesis methods. In addition, further research should focus on elucidating the mechanism of action of 1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide and its derivatives, as well as on exploring the potential therapeutic applications of these compounds.
合成法
The synthesis of 1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide is typically achieved via a three-step process. In the first step, the starting material is reacted with a Grignard reagent in the presence of a base to form a Grignard adduct. In the second step, the Grignard adduct is reacted with a suitable electrophile, such as an alkyl halide, to form a 1,3-dipolar cycloaddition product. Finally, the cycloaddition product is reacted with a suitable nucleophile, such as a primary amine, to form the desired 1-(4,5-DMBT-2-yl)pyrrolidine-2-carboxamide.
特性
IUPAC Name |
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-8-5-6-11-12(9(8)2)16-14(19-11)17-7-3-4-10(17)13(15)18/h5-6,10H,3-4,7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFZPAQMKNYPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCCC3C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)

![1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444526.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)

![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)
![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)
![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)


![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)
